2-Oxobutanoic Acid

Beschreibung

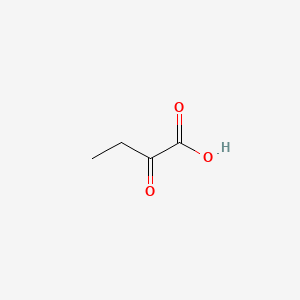

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEYBOSBBBHJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2013-26-5 (hydrochloride salt) | |

| Record name | alpha-Ketobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9060524 | |

| Record name | 2-Oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic paste; mp = 32-34 deg C; [Acros Organics MSDS], Solid | |

| Record name | alpha-Ketobutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Ketobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

119 mg/mL, soluble in water and alcohol | |

| Record name | 2-Ketobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Oxobutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.200 (d20/4) | |

| Record name | 2-Oxobutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

600-18-0 | |

| Record name | 2-Oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ketobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxobutanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-oxobutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-KETOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92RB6HY1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ketobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33 °C | |

| Record name | 2-Oxobutanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Ketobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of 2-Oxobutanoic Acid in Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

2-Oxobutanoic acid, also known as α-ketobutyric acid, is a pivotal metabolic intermediate situated at the crossroads of several key amino acid metabolic pathways. Its generation and conversion are tightly regulated, and dysregulation of its metabolism is implicated in various pathological conditions. This technical guide provides a comprehensive overview of the role of this compound in the metabolism of threonine, methionine, and isoleucine. It delves into the enzymatic reactions, regulatory mechanisms, and detailed experimental protocols for the study of this crucial keto acid. Furthermore, this guide explores the implications of this compound in disease and its potential as a therapeutic target and biomarker.

Introduction

This compound is a four-carbon α-keto acid that serves as a central hub in cellular metabolism.[1][2][3] It is not only a key product of the catabolism of certain amino acids but also a precursor for the biosynthesis of others.[4] Its strategic position makes the enzymes that produce and consume it critical points of metabolic control. Understanding the intricacies of this compound metabolism is therefore essential for researchers in metabolic diseases, drug discovery, and biotechnology.

The Role of this compound in Amino Acid Metabolism

This compound is primarily involved in the metabolic pathways of threonine, methionine, and the branched-chain amino acid, isoleucine.

Threonine Metabolism

The primary route for this compound production from threonine is through the action of the enzyme L-threonine dehydratase (also known as threonine deaminase, EC 4.3.1.19).[5] This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the deamination of L-threonine to this compound and ammonia.[6] In humans, this is a key pathway for threonine catabolism as the threonine dehydrogenase gene is an inactive pseudogene.[6]

Caption: Generation of this compound from L-Methionine.

Isoleucine Biosynthesis

In bacteria, plants, and fungi, this compound serves as a substrate for the biosynthesis of the essential amino acid L-isoleucine. The first committed step in this pathway is the condensation of this compound with pyruvate, a reaction catalyzed by acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (EC 2.2.1.6). This reaction forms α-aceto-α-hydroxybutyrate, which then undergoes a series of transformations to yield L-isoleucine. [7] dot

Caption: Role of this compound in L-Isoleucine Biosynthesis.

Degradation of this compound

Caption: Workflow for L-Threonine Dehydratase Activity Assay.

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 50 mM L-threonine, and 0.1 mM pyridoxal phosphate.

-

Enzyme Addition: Initiate the reaction by adding the enzyme preparation (e.g., cell lysate or purified enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid.

-

Derivatization: Add 0.1% (w/v) 2,4-dinitrophenylhydrazine (B122626) in 2 M HCl and incubate at room temperature for 10 minutes.

-

Color Development: Add 2.5 M NaOH to develop a colored product.

-

Quantification: Measure the absorbance at approximately 540 nm and quantify the amount of this compound produced using a standard curve.

Assay for Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) Activity

This protocol describes a non-radioactive, colorimetric assay.

[8]dot

Caption: Workflow for a Colorimetric BCKDC Activity Assay.

Detailed Protocol:

-

Assay Buffer: Prepare an assay buffer containing 50 mM potassium phosphate (pH 7.4), 2.5 mM NAD+, 0.2 mM Coenzyme A, 0.2 mM thiamine pyrophosphate, and 0.3 mM INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride).

-

Sample Preparation: Prepare mitochondrial extracts from tissues or cells.

-

Reaction Initiation: Add the sample to the assay buffer and initiate the reaction by adding the branched-chain α-ketoacid substrate (e.g., 1 mM α-ketoisovalerate).

-

Measurement: Monitor the increase in absorbance at 492 nm over time at 30°C. The rate of formazan (B1609692) production is proportional to the BCKDC activity.

A more sensitive method involves the use of a radiolabeled substrate such as [1-¹⁴C]α-ketoisocaproate and measuring the release of ¹⁴CO₂.

[9][10]#### 6.3. Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological samples.

dot

Caption: Workflow for LC-MS/MS Quantification of this compound.

Detailed Protocol:

-

Sample Extraction: Homogenize the biological sample (e.g., cell pellet, tissue) in a cold solvent mixture (e.g., 80% methanol). Add an internal standard (e.g., ¹³C-labeled this compound).

-

Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Analysis: Analyze the supernatant using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatography: Separate the metabolites on a reverse-phase column (e.g., C18) using a gradient of water and an organic solvent (e.g., acetonitrile) with a modifier (e.g., formic acid).

-

Mass Spectrometry: Detect and quantify this compound using electrospray ionization in negative ion mode and multiple reaction monitoring (MRM) for specific precursor-product ion transitions.

-

Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

This compound in Disease and Drug Development

Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by a deficiency in the BCKDC complex. T[11]his leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-ketoacids, including 2-oxo-3-methylvalerate (from isoleucine), in blood and urine. T[12]he accumulation of these compounds is neurotoxic and can lead to severe neurological damage if left untreated. D[13]ifferent mutations in the genes encoding the BCKDC subunits can lead to varying degrees of enzyme activity, resulting in a spectrum of clinical phenotypes from classic to intermittent forms.

[14]#### 7.2. Biomarker Potential

Elevated levels of this compound and other α-ketoacids are hallmark biochemical features of MSUD and are used in newborn screening and disease monitoring. Its potential as a biomarker for other metabolic disorders is an area of ongoing research.

Drug Development

The enzymes involved in this compound metabolism represent potential targets for drug development.

-

Threonine Dehydratase Inhibitors: Inhibition of threonine dehydratase has been explored as a potential herbicidal strategy, as it is essential for isoleucine biosynthesis in plants. *[6][15] BCKDK Inhibitors: Developing inhibitors of BCKDK is a therapeutic strategy for MSUD and potentially other conditions characterized by impaired branched-chain amino acid metabolism. By inhibiting the kinase, the BCKDC remains in its active, dephosphorylated state, thereby increasing the catabolism of branched-chain α-ketoacids. *[16][17] Targeting Amino Acid Metabolism: More broadly, targeting enzymes in amino acid metabolism is a growing area in drug discovery, particularly in oncology and metabolic diseases.

This compound is a small molecule with a large footprint in amino acid metabolism. Its central position in the metabolic network underscores the importance of the enzymes that govern its synthesis and degradation. A thorough understanding of these pathways, their regulation, and the methods to study them is crucial for advancing our knowledge of metabolic health and disease. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore the multifaceted role of this compound and its potential as a diagnostic and therapeutic target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C4H6O3 | CID 58 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NIH 3D - this compound [3d.nih.gov]

- 4. Showing Compound this compound (FDB003359) - FooDB [foodb.ca]

- 5. Threonine Deaminase (Crude Enzyme)(EC 4.3.1.19) - Creative Enzymes [creative-enzymes.com]

- 6. Inhibition of Threonine Dehydratase Is Herbicidal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmrservice.com [bmrservice.com]

- 9. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 12. myadlm.org [myadlm.org]

- 13. benchchem.com [benchchem.com]

- 14. Maple syrup urine disease: a possible biochemical basis for the clinical heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Threonine Dehydratase Is Herbicidal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. researchgate.net [researchgate.net]

- 18. Natural products targeting the metabolism of amino acids: from discovery to synthetic development - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Core Biosynthetic and Degradative Pathways of 2-Oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoic acid, also known as α-ketobutyrate, is a pivotal intermediate in cellular metabolism, sitting at the crossroads of amino acid biosynthesis and degradation. Its concentration and flux are critical for maintaining cellular homeostasis, and dysregulation of its metabolic pathways has been implicated in various disease states. This technical guide provides a comprehensive overview of the core biosynthetic and degradative pathways of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the metabolic networks.

Biosynthetic Pathways of this compound

The primary route for the synthesis of this compound in most organisms is through the catabolism of L-threonine. However, other pathways, including the degradation of methionine and the catabolism of odd-chain fatty acids, also contribute to its intracellular pool.

Threonine Degradation Pathway

The deamination of L-threonine to this compound is catalyzed by the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, threonine dehydratase (also known as threonine deaminase). This reaction is a key regulatory point in isoleucine biosynthesis.[1][2]

Reaction: L-Threonine → this compound + NH₃

Enzyme: Threonine dehydratase (EC 4.3.1.19)

Methionine and Cysteine Metabolism

This compound is also a product of methionine and cysteine metabolism through the transsulfuration pathway. Specifically, it is generated from the enzymatic cleavage of cystathionine.[3]

Other Biosynthetic Routes

In some microorganisms, alternative pathways for this compound synthesis exist, such as those starting from pyruvate (B1213749) or propionate.[4] These pathways are particularly relevant in specific metabolic contexts and microbial species.

Degradative Pathway of this compound

The primary catabolic fate of this compound is its conversion to propionyl-CoA, which then enters the citric acid cycle after being converted to succinyl-CoA. This process occurs within the mitochondrial matrix.[5]

Oxidative Decarboxylation to Propionyl-CoA

This compound undergoes oxidative decarboxylation to propionyl-CoA, a reaction catalyzed by the multi-enzyme branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[6][7] While this complex is primarily known for its role in the degradation of branched-chain amino acids, it exhibits broad substrate specificity and efficiently metabolizes this compound.[6]

Reaction: this compound + CoA + NAD⁺ → Propionyl-CoA + CO₂ + NADH + H⁺

Enzyme Complex: Branched-chain α-ketoacid dehydrogenase complex (EC 1.2.4.4)

Conversion of Propionyl-CoA to Succinyl-CoA

Propionyl-CoA is subsequently carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase. D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA, which is finally isomerized to succinyl-CoA by methylmalonyl-CoA mutase. Succinyl-CoA then enters the citric acid cycle for further oxidation.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the this compound pathways.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | Inhibitors | Activators | Reference(s) |

| Threonine Dehydratase | E. coli K-12 | L-Threonine | Varies (complex kinetics) | - | L-Isoleucine | - | [8] |

| Threonine Dehydratase | Brewer's yeast | L-Threonine | 20 | - | L-Isoleucine | - | [9] |

| L-threonine 3-dehydrogenase | Pyrococcus horikoshii | L-Threonine | 0.013 | 1.75 (mmol/min/mg) | - | - | [10] |

| Branched-chain α-ketoacid dehydrogenase | Rabbit liver | α-Ketoisocaproate | - | - | α-Ketoisocaproate, α-Keto-β-methylvalerate | - | [4] |

| Branched-chain α-ketoacid dehydrogenase | Mammalian | 2-Oxobutanoate | Similar to branched-chain α-ketoacids | Comparable to branched-chain α-ketoacids | - | - | [6] |

Table 2: Reported Concentrations of this compound

| Sample Type | Organism | Condition | Concentration (µM) | Reference(s) |

| Plasma | Human | Overnight fasted | 59 ± 5 | [11] |

| Plasma | Human | - | - | [12] |

| Various Foods | - | - | Detected, not quantified | [13] |

Experimental Protocols

Assay for Threonine Dehydratase Activity

This protocol is based on the spectrophotometric measurement of this compound production.

Materials:

-

100 mM Potassium Phosphate Buffer (pH 8.0)

-

10 mM L-Threonine

-

0.1 mM Pyridoxal-5'-phosphate (PLP)

-

Enzyme extract

-

2,4-Dinitrophenylhydrazine (DNPH) reagent (0.1% in 2 M HCl)

-

2.5 M NaOH

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 0.1 mM PLP, and 10 mM L-threonine.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of DNPH reagent.

-

Incubate at room temperature for 10 minutes to allow for the formation of the 2,4-dinitrophenylhydrazone derivative of this compound.

-

Add 2.5 M NaOH to develop the color.

-

Measure the absorbance at 540 nm.

-

A standard curve using known concentrations of this compound should be prepared to quantify the enzyme activity.

Assay for Branched-Chain α-Ketoacid Dehydrogenase (BCKAD) Complex Activity

This protocol describes a spectrophotometric assay measuring the reduction of NAD⁺.

Materials:

-

30 mM Potassium Phosphate Buffer (pH 7.4)

-

2 mM MgCl₂

-

0.2 mM Thiamine pyrophosphate (TPP)

-

1 mM NAD⁺

-

0.2 mM Coenzyme A (CoA)

-

5 mM Dithiothreitol (DTT)

-

2 mM this compound

-

Mitochondrial extract or purified enzyme

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 30 mM potassium phosphate buffer (pH 7.4), 2 mM MgCl₂, 0.2 mM TPP, 1 mM NAD⁺, 0.2 mM CoA, and 5 mM DTT.

-

Add the mitochondrial extract or purified enzyme to the reaction mixture.

-

Initiate the reaction by adding 2 mM this compound.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

The rate of NADH formation is proportional to the BCKAD activity. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of this compound in biological samples.

Materials:

-

Internal standard (e.g., ¹³C-labeled this compound)

-

Acetonitrile for protein precipitation

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Ethyl acetate (B1210297) for extraction

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To a known volume of biological fluid (e.g., plasma, tissue homogenate), add the internal standard.

-

Precipitate proteins by adding a 3-fold excess of cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS).

-

Incubate at a specific temperature (e.g., 70°C) for a defined time (e.g., 60 minutes) to form the trimethylsilyl (B98337) (TMS) derivative.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a temperature gradient program for optimal separation of the analyte.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for both the analyte and the internal standard.

-

-

Quantification:

-

Generate a calibration curve by analyzing standards with known concentrations of this compound and a constant concentration of the internal standard.

-

Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

Conclusion

The biosynthesis and degradation of this compound are tightly regulated processes central to amino acid metabolism. Understanding the intricacies of these pathways, supported by robust quantitative data and detailed experimental methodologies, is crucial for researchers in basic science and drug development. This guide provides a foundational resource for investigating the role of this compound in health and disease, offering a starting point for the design of novel therapeutic strategies targeting these metabolic routes.

References

- 1. public.pensoft.net [public.pensoft.net]

- 2. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. Regulation of branched-chain alpha-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of substrate availability for the branched-chain alpha-keto acid dehydrogenase enzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 7. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification, molecular multiplicity and kinetic properties of "biosynthetic" L-threonine dehydratase from E. coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Comparative kinetic properties of structure-bound and solubilized L-threonine dehydratase from brewer's yeast] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic study of thermostable L-threonine dehydrogenase from an archaeon Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic determination of the branched-chain alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of Endocannabinoids in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Showing Compound this compound (FDB003359) - FooDB [foodb.ca]

The Discovery and Early History of 2-Oxobutanoic Acid: A Technical Review

Abstract

2-Oxobutanoic acid, also known as α-ketobutyric acid, is a key metabolic intermediate situated at the crossroads of amino acid and carbohydrate metabolism. Its discovery was intrinsically linked to the burgeoning field of biochemistry in the mid-20th century, a period marked by the elucidation of fundamental metabolic pathways. This technical guide provides an in-depth exploration of the discovery and early history of this compound, with a focus on the pioneering experimental work that led to its identification. Detailed methodologies from key historical papers are presented, alongside quantitative data and a visualization of its primary metabolic pathways as understood in the early years of its discovery. This document serves as a valuable resource for researchers seeking to understand the foundational studies of this important keto acid.

Introduction

The study of intermediary metabolism in the early 20th century was a quest to unravel the intricate chemical transformations that sustain life. Central to this endeavor was the identification of the myriad of small molecules that serve as substrates, intermediates, and products in metabolic pathways. Among these are the α-keto acids, which play a pivotal role as the carbon skeletons of amino acids, linking protein and carbohydrate metabolism.

This guide focuses on the discovery and history of this compound (α-ketobutyric acid), a four-carbon α-keto acid. Its story is intertwined with the elucidation of the metabolic fates of the essential amino acids threonine and methionine. While the existence of keto acids was known, the specific identification of this compound in biological systems was a significant step in mapping the landscape of amino acid catabolism.

The Discovery of this compound

The definitive identification of this compound as a product of amino acid metabolism can be traced to the late 1940s. While earlier studies on amino acid deamination hinted at the formation of their corresponding keto acids, the work of William R. Carroll, Gardner W. Stacy, and Vincent du Vigneaud in 1949 provided crucial evidence for the existence of this compound as a direct product of the enzymatic cleavage of cystathionine (B15957).[1][2] Their research, published in the Journal of Biological Chemistry, demonstrated that a rat liver enzyme preparation could break down cystathionine into cysteine, ammonia, and this compound.

This discovery was a significant piece in the puzzle of sulfur-containing amino acid metabolism, a field in which Vincent du Vigneaud was a leading figure.[2] It solidified the role of cystathionine as a key intermediate in the conversion of methionine to cysteine and highlighted this compound as a product of this pathway.

Contemporaneously, the study of threonine metabolism also pointed towards the formation of this compound. Threonine, the last of the common amino acids to be discovered in 1935 by William C. Rose, was shown to be deaminated by the enzyme threonine deaminase (also known as threonine dehydratase) to yield this compound and ammonia.[3][4]

While the work of du Vigneaud's group provided direct evidence for this compound from cystathionine, the broader context of amino acid deamination and the work of pioneers like Carl Neuberg on fermentation and keto acid metabolism laid the conceptual groundwork for its discovery.[5][6][7] Neuberg's extensive research on enzymes and metabolic pathways was instrumental in establishing the importance of keto acids in biochemical transformations.

Early Experimental Protocols

The identification and characterization of this compound in the mid-20th century relied on a combination of enzymatic assays, chemical derivatization, and early chromatographic techniques. The following sections detail the methodologies employed in the key experiments of that era.

Enzymatic Cleavage of Cystathionine

The protocol used by Carroll, Stacy, and du Vigneaud (1949) to demonstrate the formation of this compound from cystathionine was a landmark experiment.

Objective: To identify the products of the enzymatic cleavage of cystathionine by a rat liver enzyme preparation.

Methodology:

-

Enzyme Preparation: Fresh rat liver was homogenized in cold water and the supernatant after centrifugation was used as the crude enzyme source.

-

Incubation: The enzyme preparation was incubated with a solution of synthetic L-cystathionine at 38°C.

-

Product Isolation and Identification:

-

Following incubation, the reaction mixture was deproteinized, typically with trichloroacetic acid.

-

The resulting solution was treated with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic solution to form the 2,4-dinitrophenylhydrazone derivatives of any keto acids present.[8][9]

-

The precipitated dinitrophenylhydrazones were then separated and purified.

-

Identification of the this compound derivative was achieved by comparing its melting point and other physical properties with a synthetically prepared standard of this compound 2,4-dinitrophenylhydrazone.

-

Identification and Quantification of α-Keto Acids

In the 1940s and 1950s, the analysis of α-keto acids largely depended on their conversion to stable, colored derivatives, which could then be analyzed by various methods.

This was the most common method for the qualitative and quantitative analysis of keto acids.[8][9]

Protocol:

-

Sample Preparation: A deproteinized biological sample (e.g., from an enzyme reaction or tissue extract) was acidified.

-

Derivatization: A solution of 2,4-dinitrophenylhydrazine in strong acid (e.g., 2 N HCl) was added to the sample. The mixture was allowed to react to form the corresponding hydrazones, which would often precipitate out of solution.

-

Extraction and Separation: The hydrazones were extracted into an organic solvent such as ethyl acetate (B1210297) or toluene.

-

Chromatography: The extracted hydrazones were then separated using paper chromatography.[10][11][12] This technique involved spotting the extract onto a filter paper and developing the chromatogram with a solvent system (e.g., butanol-ethanol-water). The different keto acid derivatives would migrate at different rates, allowing for their separation.

-

Quantification: The separated hydrazone spots on the paper chromatogram could be eluted and the concentration determined colorimetrically by measuring their absorbance in an alkaline solution with a spectrophotometer.

Paper chromatography was a revolutionary technique for the separation of small organic molecules in the mid-20th century.[10][11]

Workflow for Keto Acid Analysis:

-

Derivatization: Keto acids in the sample were first converted to their 2,4-dinitrophenylhydrazone derivatives.

-

Spotting: The derivatized sample was spotted onto a strip of filter paper.

-

Development: The paper was placed in a sealed chamber with a solvent mixture. The solvent would move up the paper by capillary action, separating the different hydrazones based on their polarity and solubility in the solvent.

-

Visualization: The separated hydrazones appeared as distinct colored spots on the paper.

-

Identification: The identity of an unknown keto acid was confirmed by comparing the migration distance (Rf value) of its hydrazone to that of a known standard run on the same chromatogram.

Quantitative Data from Early Studies

While precise quantitative data from the earliest discovery papers is often limited by the analytical techniques of the time, the following table summarizes the type of quantitative information that was sought and reported in studies from this era.

| Parameter | Method | Reported Values (Illustrative) | Reference |

| Keto Acid Production | Colorimetric estimation of 2,4-dinitrophenylhydrazones | Micromoles of keto acid formed per gram of liver tissue per hour | Carroll et al. (1949) |

| Chromatographic Separation | Rf values on paper chromatograms | This compound derivative: Rf = 0.XX (in a specific solvent system) | El Hawary & Thompson (1953) |

| Spectrophotometric Analysis | Molar extinction coefficient of dinitrophenylhydrazone in alkaline solution | ε = X.XX x 10^4 L mol⁻¹ cm⁻¹ at a specific wavelength | Various contemporary analytical papers |

Signaling Pathways and Metabolic Context

The discovery of this compound was crucial for understanding the metabolic pathways of threonine and the sulfur-containing amino acids. The diagrams below, generated using the DOT language, illustrate the key metabolic routes involving this compound as understood in the early years of its discovery.

Threonine Degradation Pathway

Caption: Catabolism of L-Threonine to this compound.

Cystathionine Cleavage Pathway

Caption: Formation of this compound from Cystathionine.

Conclusion

The discovery of this compound in the mid-20th century was a testament to the power of emerging biochemical techniques and the systematic investigation of metabolic pathways. The work of researchers like Vincent du Vigneaud and his colleagues, built upon the foundational knowledge established by pioneers such as Carl Neuberg, was instrumental in placing this keto acid on the metabolic map. The experimental protocols of the era, though seemingly rudimentary by today's standards, were elegant in their application of chemical principles to solve biological questions. This historical perspective not only illuminates the origins of our understanding of amino acid metabolism but also provides a valuable context for contemporary research in this fundamental area of biochemistry.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. alpha-Ketobutyric acid as a product in the enzymatic cleavage of cystathionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Separation and estimation of blood keto acids by paper chromatography. | Semantic Scholar [semanticscholar.org]

- 5. Carl Neuberg - Wikipedia [en.wikipedia.org]

- 6. Carl Neuberg – The Philosophy Room [thephilroom.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 10. Separation and estimation of blood keto acids by paper chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation and estimation of blood keto acids by paper chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The detection of keto acids in biological fluids by two dimensional paper chromatography of their 2,4-dinitrophenylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Sources of 2-Oxobutanoic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxobutanoic acid, also known as α-ketobutyrate, is a key metabolic intermediate positioned at the crossroads of several major amino acid catabolic pathways. Its endogenous production is primarily attributed to the breakdown of threonine and methionine, with subsequent metabolism feeding into the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth exploration of the primary endogenous sources of this compound in mammals, detailing the enzymatic reactions and metabolic pathways involved. Furthermore, this document summarizes available quantitative data on its physiological concentrations and the activity of related enzymes, presents detailed experimental protocols for its quantification and the assessment of enzymatic activities, and visualizes the core metabolic and signaling pathways.

Principal Endogenous Sources of this compound

In mammals, this compound is principally generated from the catabolism of two essential amino acids: L-threonine and L-methionine.

Threonine Catabolism

The catabolism of threonine is a significant contributor to the endogenous pool of this compound, particularly in humans.[1] The primary pathway involves the direct deamination of threonine by the cytosolic enzyme L-serine dehydratase/L-threonine deaminase (EC 4.3.1.19). This reaction yields this compound and ammonia.[2] While another pathway for threonine degradation exists via L-threonine 3-dehydrogenase, studies in healthy human subjects suggest that the this compound-producing pathway is the predominant route.[1]

Methionine Metabolism and the Transsulfuration Pathway

The metabolism of methionine is another major source of this compound. This occurs via the transsulfuration pathway, where methionine is first converted to S-adenosylmethionine (SAM), a universal methyl donor. After a series of reactions involving S-adenosylhomocysteine (SAH) and homocysteine, cystathionine (B15957) is formed. The key step for this compound production is the cleavage of cystathionine by cystathionine γ-lyase (CSE or CTH; EC 4.4.1.1), which yields cysteine, ammonia, and this compound.[2] This pathway is crucial not only for cysteine biosynthesis but also for the regulation of homocysteine levels.

Metabolic Fate of this compound

Once produced, this compound is transported into the mitochondrial matrix to be further metabolized. The primary fate of this compound is its oxidative decarboxylation to propionyl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH), the same multi-enzyme complex responsible for the catabolism of branched-chain amino acid-derived α-keto acids.[3] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. Succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle, highlighting the role of this compound as a glucogenic and anaplerotic precursor.

Quantitative Data

The physiological concentrations of this compound and the activity of enzymes involved in its metabolism can vary depending on the tissue and metabolic state. The available quantitative data is summarized in the tables below.

| Parameter | Tissue/Fluid | Species | Concentration/Activity | Reference |

| This compound Dehydrogenase Activity | Liver | Rat | 100% (relative) | [3] |

| Heart | Rat | 127% (relative to liver) | [3] | |

| Brain | Rat | 63% (relative to liver) | [3] | |

| Kidney | Rat | 57% (relative to liver) | [3] | |

| Skeletal Muscle | Rat | 38% (relative to liver) | [3] | |

| Small Intestine | Rat | 7% (relative to liver) | [3] |

Table 1: Relative activity of this compound dehydrogenase in various rat tissues.

| Analyte | Matrix | Condition | Concentration Range | Reference |

| This compound | Urine | Normal | < 7.2 nmol/mg Creatinine | [4] |

| Blood | Normal | Detected but not quantified | ||

| Threonine | Serum/Plasma | Normal | 60-240 µM | |

| Cerebrospinal Fluid | Normal | 25-75 µM | ||

| Saliva | Normal | 3-30 µM |

Table 2: Reported concentrations of this compound and threonine in human biological fluids.

Signaling Pathways

Recent research has implicated this compound in the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] The precise mechanism of activation is still under investigation, but it is believed to be part of the cellular response to metabolic stress.[7] Activation of AMPK by this compound could have significant implications for metabolic health and longevity.[6]

Experimental Protocols

Quantification of this compound

This method is based on the reaction of α-keto acids with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

-

Sample Preparation: Homogenize tissues or deproteinize biological fluids.

-

Derivatization: To 200 µL of the sample, add 300 µL of 0.2% DNPH in 2 N HCl. Vortex and incubate at 30°C for 30 minutes.

-

Color Development: Add 2.0 mL of 2 N NaOH and mix.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Generate a standard curve using known concentrations of this compound (0.1 to 1.0 µmoles).

A highly sensitive and specific method for the quantification of organic acids.

-

Extraction: Lyophilize biological samples and extract organic acids using a methanol/water/chloroform mixture.

-

Derivatization: Evaporate the extract to dryness and derivatize with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility.

-

GC-MS Analysis: Inject the derivatized sample onto a GC-MS system. Use a suitable column (e.g., HP-5MS) and a temperature gradient for separation. The mass spectrometer can be operated in full scan or selected ion monitoring (SIM) mode for identification and quantification.

A reverse-phase HPLC method can be used for the analysis of this compound.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).

-

Column: A C18 reverse-phase column.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or mass spectrometry.

-

Quantification: Use a standard curve of this compound for quantification.

Enzyme Assays

This assay measures the production of this compound from threonine.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) containing L-threonine.

-

Enzyme Reaction: Add the enzyme sample (e.g., tissue homogenate supernatant) to the reaction mixture and incubate at 37°C.

-

Measurement: The formation of this compound can be monitored directly by the increase in absorbance at 310 nm or by using a coupled reaction with lactate (B86563) dehydrogenase and monitoring the oxidation of NADH at 340 nm.

This assay relies on a series of coupled enzymatic reactions.

-

Reaction Components:

-

Substrates: L-serine and L-homocysteine.

-

Coupling Enzymes: Cystathionine γ-lyase (to convert cystathionine to cysteine), and a system to detect cysteine.

-

-

Assay Principle: The product of the CBS reaction, cystathionine, is cleaved by cystathionine γ-lyase to produce cysteine. The cysteine is then quantified, for example, by its reaction with ninhydrin (B49086) to produce a colored product measured at 560 nm.

-

Procedure:

-

Prepare a reaction mixture containing buffer, L-serine, L-homocysteine, and the coupling enzymes.

-

Initiate the reaction by adding the CBS-containing sample.

-

Monitor the change in absorbance over time at the appropriate wavelength.

-

Visualizations

Figure 1: Major metabolic pathways for the endogenous production and subsequent fate of this compound in mammals.

Figure 2: General experimental workflows for the quantification of this compound and the assay of related enzyme activities.

Figure 3: A simplified logical relationship diagram illustrating the potential role of this compound in the activation of the AMPK signaling pathway.

Conclusion

This compound is a critical metabolic node derived primarily from threonine and methionine catabolism. Its conversion to propionyl-CoA provides a direct link between amino acid degradation and central energy metabolism. Understanding the regulation of its production and fate is essential for researchers in metabolism, nutrition, and drug development. The methodologies outlined in this guide provide a framework for the quantitative analysis of this compound and the enzymes that govern its homeostasis, paving the way for further investigations into its physiological and pathophysiological roles. The emerging connection with AMPK signaling suggests that this compound may have broader implications for cellular energy sensing and metabolic regulation, warranting deeper exploration.

References

- 1. Threonine catabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Characterization of alpha-ketobutyrate metabolism in rat tissues: effects of dietary protein and fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. a-Ketobutyric Acid | Rupa Health [rupahealth.com]

- 5. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. AMPK: A cellular metabolic and redox sensor. A minireview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Oxobutanoic Acid: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Oxobutanoic acid, also known as α-ketobutyric acid. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this important endogenous metabolite. The guide covers its nomenclature, structural details, physicochemical properties, spectroscopic data, and its role in key metabolic pathways. Detailed experimental protocols for the determination of its properties and a method for its synthesis are also provided.

Introduction

This compound is a 2-oxo monocarboxylic acid that plays a significant role in the metabolism of several amino acids.[1] It is a key intermediate in the catabolism of threonine, methionine, and cystathionine (B15957).[2][3] Its metabolic fate is primarily the conversion to propionyl-CoA, which subsequently enters the citric acid cycle.[3] Understanding the chemical and physical properties of this compound is crucial for researchers in various fields, including biochemistry, drug discovery, and metabolic engineering.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below.

Table 1: General and Structural Information

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | α-Ketobutyric acid, 2-Ketobutyric acid, 2-Oxobutyric acid, Propionylformic acid | [4] |

| CAS Number | 600-18-0 | [2] |

| Molecular Formula | C₄H₆O₃ | [2] |

| Molecular Weight | 102.09 g/mol | [2] |

| Canonical SMILES | CCC(=O)C(=O)O | [1] |

| InChI Key | TYEYBOSBBBHJIV-UHFFFAOYSA-N | [1] |

| Appearance | Colorless to off-white solid below 30°C, liquid above 34°C | [2] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 31-34 °C | [1] |

| Boiling Point | 74-78 °C at 25 Torr | [5] |

| pKa (acid dissociation constant) | 2.5 (at 25 °C) | [6] |

| Solubility in Water | 119 mg/mL | [1] |

| Solubility in other solvents | Soluble in alcohol and DMSO | [1][3] |

| Density | 1.200 g/cm³ (at 20°C) | [1] |

| logP (Octanol-Water Partition Coefficient) | 0.07 | [7] |

Table 3: Spectroscopic Data

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available in public databases. | [1] |

| ¹³C NMR | Spectra available in public databases. | [1] |

| Mass Spectrometry | Mass spectra (EI, ESI) available in public databases. | [1] |

| Infrared (IR) Spectroscopy | IR spectrum available in public databases. | [8] |

Biological Role and Metabolic Pathways

This compound is a central metabolite in amino acid catabolism. It is primarily generated from the degradation of threonine and the enzymatic cleavage of cystathionine in the methionine metabolic pathway.[2][3]

Threonine Degradation

In many organisms, the amino acid L-threonine is converted to 2-oxobutanoate (B1229078) and ammonia (B1221849) by the enzyme threonine dehydratase.[9]

Caption: Conversion of L-Threonine to 2-Oxobutanoate.

Methionine Metabolism and Cystathionine Cleavage

This compound is a product of the enzymatic cleavage of cystathionine, an intermediate in methionine metabolism.[2]

Caption: Role of 2-Oxobutanoate in Methionine Metabolism.

Conversion to Propionyl-CoA

2-Oxobutanoate is converted to propionyl-CoA by the branched-chain α-keto acid dehydrogenase complex. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[3]

Caption: Metabolic fate of 2-Oxobutanoate.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical and chemical properties of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).

-

Heating and Observation: The apparatus is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration Setup: A calibrated pH meter is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) of known concentration is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the base.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, dichloromethane) are used.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute). The solubility is observed and categorized as soluble, partially soluble, or insoluble.

-

Quantitative Measurement: For a more precise determination, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically (e.g., by titration or spectroscopy).

Synthesis of this compound

Principle: One common laboratory-scale synthesis involves the oxidation of a suitable precursor, such as 2-hydroxybutanoic acid.

Methodology (Illustrative Example - Oxidation of 2-Hydroxybutanoic Acid):

-

Reaction Setup: 2-Hydroxybutanoic acid is dissolved in a suitable solvent (e.g., acetone). The solution is cooled in an ice bath.

-

Oxidation: A solution of an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), is added dropwise to the stirred solution of 2-hydroxybutanoic acid, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the excess oxidizing agent is quenched (e.g., with isopropanol). The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by distillation or crystallization.

Safety and Handling

This compound is classified as an irritant.[10] It can cause skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or a fume hood.[10] In case of contact with skin or eyes, flush with copious amounts of water and seek medical attention.[10]

Conclusion

This compound is a vital molecule in cellular metabolism with well-defined chemical and physical properties. This guide provides a comprehensive resource for researchers and professionals, summarizing its key characteristics and providing detailed experimental protocols. A thorough understanding of this compound is essential for advancing research in areas where its metabolic pathways are of interest.

References

- 1. CN101928734A - A method for preparing α-ketobutyric acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. 2-Oxobutyric acid synthesis - chemicalbook [chemicalbook.com]

- 5. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. DE3918458A1 - METHOD FOR PRODUCING ALPHA KETOBUTTERIC ACID - Google Patents [patents.google.com]

- 8. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]

- 9. aromatic alpha-keto acids: Topics by Science.gov [science.gov]

- 10. CN106008596A - Preparation method of 4-[hydroxy(methyl)phosphoryl]-2-oxobutanoic acid as glufosinate intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Oxobutanoic Acid (CAS 600-18-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxobutanoic acid, also known as α-ketobutyric acid, is a key endogenous metabolite with the CAS number 600-18-0.[1][2] This document provides a comprehensive technical overview of its core properties, biological significance, and relevant experimental methodologies. It is intended to serve as a valuable resource for professionals in research, particularly in the fields of biochemistry, metabolic studies, and drug development. The guide summarizes its physicochemical characteristics, details its role in critical metabolic pathways, and provides practical experimental protocols for its synthesis, detection, and the study of related enzymatic activity.

Physicochemical Properties

This compound is a colorless, hygroscopic solid at room temperature.[2] It is a short-chain keto acid, structurally characterized by a ketone functional group adjacent to a carboxylic acid.[3][4]

| Property | Value | Source |

| Molecular Formula | C4H6O3 | [5][6] |

| Molecular Weight | 102.09 g/mol | [2][6] |

| Melting Point | 30-34 °C | [2][7] |

| Boiling Point | 84 °C at 20 mm Hg | [7] |

| Density | 1.200 g/mL (d20/4) | [2][6] |

| Water Solubility | 79.2 mg/mL (predicted), 119 mg/mL | [2][3] |

| pKa (Strongest Acidic) | 3.19 (predicted) | [3] |

| LogP | 0.07 (predicted) | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data are available, providing insight into the molecular structure.[8]

-

Infrared (IR) Spectroscopy: IR spectra reveal the presence of key functional groups, such as the carboxylic acid and ketone moieties.[6]

-

Mass Spectrometry (MS): Mass spectral data, including GC-MS and LC-MS, are available for the identification and quantification of this compound in various matrices.[9][10]

Biological Role and Metabolic Pathways

This compound is a central intermediate in several metabolic pathways, primarily involving amino acids.[6][11] It is a product of the enzymatic cleavage of cystathionine (B15957) and the degradation of threonine and methionine.[1][8]

The primary metabolic fate of this compound is its conversion to propionyl-CoA, which subsequently enters the citric acid cycle as succinyl-CoA.[8][9] This conversion is a key link between amino acid catabolism and central carbon metabolism.

Below is a diagram illustrating the central metabolic pathway involving this compound.

Experimental Protocols

Synthesis of a Related Chiral Intermediate: (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid

While a direct synthesis protocol for this compound was not detailed in the immediate search results, a comprehensive, three-step synthesis for a structurally related and biologically significant chiral intermediate, (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, is provided below.[5] This protocol is valuable for researchers in synthetic and medicinal chemistry.

Step 1: Racemic Synthesis of Methyl 2-hydroxy-2-methyl-3-oxobutanoate [5]

-

In a 50 mL round-bottom flask, combine methyl 2-methylacetoacetate (B1246266) (2 mmol), iodine (I₂; 0.04 mmol), and samarium (III) iodide (SmI₃; 0.1 mmol).

-

Add anhydrous tetrahydrofuran (B95107) (10 mL) and deionized water (2 mL).

-

Stir the reaction mixture at 25 °C under an air atmosphere for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and petroleum ether (1:10 to 1:5 ratio) as the eluent.

Step 2: Hydrolysis to Racemic 2-hydroxy-2-methyl-3-oxobutanoic Acid

-

Dissolve the purified methyl 2-hydroxy-2-methyl-3-oxobutanoate in a mixture of methanol (B129727) and water.

-

Add a solution of sodium hydroxide (B78521) (1.65 mmol) in water (5 mL).

-

Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Chiral Resolution [5]

-

Dissolve the racemic 2-hydroxy-2-methyl-3-oxobutanoic acid and a chiral amine (e.g., (R)-(-)-1-phenylethylamine) in a suitable solvent to form diastereomeric salts.

-

Allow the salts to crystallize. The less soluble diastereomer will precipitate.

-

Isolate the crystals by filtration.

-

To obtain the free acid, suspend the crystalline diastereomeric salt in water and add 1M HCl to an acidic pH (~2).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid.

-

Determine the enantiomeric excess by chiral HPLC or by converting the acid to a diastereomeric ester and analyzing by NMR.

The following diagram outlines the workflow for this synthesis.

References

- 1. 9-Oxo-2-(p-tolyl)-4,9-dihydropyrazolo[5,1-b]quinazoline-3a(3H)-carboxylic Acid [mdpi.com]

- 2. CN106008596A - Preparation method of 4-[hydroxy(methyl)phosphoryl]-2-oxobutanoic acid as glufosinate intermediate - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Butanoic acid, 2-oxo- [webbook.nist.gov]

- 7. P. aeruginosa Metabolome Database: 2-oxobutanoate (PAMDB110769) [pseudomonas.umaryland.edu]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound | C4H6O3 | CID 58 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Butanoic acid, 2-oxo- [webbook.nist.gov]

- 11. Characterization of two isotypes of l-threonine dehydratase from Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Metabolic Significance of 2-Oxobutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoic acid, also known as α-ketobutyric acid, is a short-chain alpha-keto acid that serves as a crucial intermediate in the metabolism of several amino acids across a wide range of organisms, from bacteria to humans.[1][2][3] Its strategic position in key metabolic pathways, including amino acid catabolism and the biosynthesis of essential compounds, underscores its importance in cellular physiology. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic and metabolic pathways, and detailed experimental protocols for its quantification and the characterization of related enzymatic activities.

Natural Occurrence of this compound

This compound is a naturally occurring metabolite found in a diverse array of organisms, including bacteria, yeast, plants, and mammals.[3] Its presence is intrinsically linked to the metabolic processing of amino acids such as threonine, methionine, and isoleucine.[2] Despite its widespread presence, quantitative data on the physiological concentrations of this compound are relatively scarce due to its transient nature as a metabolic intermediate. The available data are summarized in Table 1.

| Organism/Tissue | Concentration | Method | Reference |

| Human Blood | 3.33 ± 5.00 µM | Not specified in abstract | [4] |

| Human K562 cells | 1.55–316 pmol/1 × 10⁶ cells | HPLC with fluorescence detection | [5] |

Note: The transient nature of this compound makes its quantification challenging, and therefore, comprehensive data on its physiological concentrations in various organisms and tissues are limited.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound is through the catabolism of the amino acid L-threonine. This reaction is catalyzed by the enzyme L-serine dehydratase/L-threonine deaminase (EC 4.3.1.19), a pyridoxal-5'-phosphate (PLP) dependent enzyme.[1] This enzyme facilitates the deamination of L-threonine to produce this compound and ammonia.[1]

Another significant pathway for the generation of this compound is from the metabolism of L-methionine via the transsulfuration pathway, which also involves the enzymatic cleavage of cystathionine.[2][4]

Biosynthesis of this compound from L-Threonine and L-Methionine.

Metabolic Fate of this compound

Once formed, this compound is transported into the mitochondrial matrix where it undergoes oxidative decarboxylation to form propionyl-CoA.[2] This reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) , a multi-enzyme complex that also participates in the catabolism of branched-chain amino acids.[6] The BCKDC requires several cofactors, including thiamine (B1217682) pyrophosphate (TPP), lipoic acid, FAD, and NAD+.[7]

Propionyl-CoA is then carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase (PCC) , a biotin-dependent enzyme that utilizes bicarbonate and ATP.[1][8] D-methylmalonyl-CoA is subsequently epimerized to L-methylmalonyl-CoA, which is then converted to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. Succinyl-CoA can then enter the citric acid cycle for energy production or be used in other biosynthetic pathways.

Degradation pathway of this compound to Succinyl-CoA.

Experimental Protocols

Quantification of this compound

This method is suitable for the analysis of α-keto acids in cell cultures.[5]

1. Sample Preparation (from K562 cells): [5] a. Harvest 1 x 10⁶ cells and treat with 80% methanol (B129727) containing an internal standard (e.g., α-ketovaleric acid). b. Centrifuge to remove insoluble particles. c. Collect the supernatant and dry at 30-45°C. d. Reconstitute the dried sample in 100 µL of water.

2. Derivatization: [5] a. Prepare a derivatization solution by adding 1.6 mg of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB-2HCl) to 1.0 mL of a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of H₂O. b. To 40 µL of the sample solution in a sealed tube, add 40 µL of the DMB solution. c. Heat the mixture at 85°C for 45 minutes. d. Cool on ice for 5 minutes. e. Dilute the solution fivefold with 65 mM NaOH aqueous solution.

3. HPLC Analysis: [5]

- Column: A suitable reversed-phase C18 column.

- Mobile Phase: Isocratic elution with a suitable solvent mixture (e.g., methanol/water/acetonitrile).

- Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the DMB derivatives.

- Quantification: Use a calibration curve prepared with standards of this compound and the internal standard.

This method is suitable for the analysis of organic acids in various biological samples.[9]

1. Sample Preparation and Extraction: [9] a. Lyophilize biological samples (e.g., cell pellets, plant tissue). b. Extract organic acids using a solvent mixture (e.g., methanol/water/chloroform).

2. Derivatization: [9] a. Evaporate the extract to dryness under a stream of nitrogen. b. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). c. Incubate at a specific temperature (e.g., 70°C) for a defined time to ensure complete derivatization.

3. GC-MS Analysis: [9]

- GC Column: A suitable capillary column (e.g., DB-5ms).

- Injector: Operate in split or splitless mode.

- Oven Program: Use a temperature gradient to separate the analytes.

- MS Detector: Operate in electron ionization (EI) mode and collect data in full scan or selected ion monitoring (SIM) mode.

- Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Enzyme Activity Assays

A protocol for measuring threonine deaminase activity in fission yeast cell lysates has been described.[10] The general principle involves preparing cell lysates and then measuring the production of 2-oxobutanoate (B1229078) from threonine as a substrate.[10] A detailed protocol can be found in Sasaki et al. (2022).[10]